1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride
Description
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazole core with an amine functional group at the 4-position, protonated as a hydrochloride salt. This structure imparts unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride moiety.
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-5-1-2-6-4(5)3-8-9-6;/h3,5H,1-2,7H2,(H,8,9);1H |
InChI Key |
MNIKFZFZBREFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=NN2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Approach via Pyrazole Precursors and Cyclopentanone Derivatives
One common synthetic route involves the condensation of pyrazole derivatives bearing amino or aldehyde groups with cyclopentanone or its derivatives under basic or acidic conditions to form the fused bicyclic system.
- For example, condensation of 5-amino-1H-pyrazole-4-carbaldehyde with cyclopentanone in ethanolic potassium hydroxide at reflux yields cyclopenta[b]pyrazolo derivatives, which can be further transformed to the target compound.
This approach leverages the reactivity of the pyrazole aldehyde and the ketone to form the fused ring system via cyclocondensation.
Nucleophilic Aromatic Substitution and Catalytic Reduction
A patented method for related pyrazole amines involves:
Nucleophilic aromatic substitution (NAr): Under alkaline conditions, 4-nitro-1H-pyrazole reacts with halogenated methoxypyridines (e.g., 2-methoxy-4-fluoropyridine or 2-methoxy-4-chloropyridine) at elevated temperatures (70–120 °C) to form 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine intermediates.
Catalytic hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation, yielding the corresponding pyrazol-4-amine derivative.
Although this method is specific to 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine, the principles of nucleophilic substitution followed by reduction are applicable to the synthesis of pyrazol-4-amine derivatives, including 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride.
Cycloaddition and Ring-Closing Strategies
Recent synthetic protocols for related tetrahydropyridazine and pyrazole fused systems utilize:
(4 + 2) cycloaddition reactions between alkoxyallenes and 1,2-diaza-1,3-dienes to efficiently construct tetrahydropyridazine rings, which can be adapted for pyrazole fused bicyclic systems.
Michael addition followed by cyclization steps to build complex fused heterocycles, which can be tailored to generate the cyclopenta[c]pyrazole core.
These methods offer high yields, broad substrate scope, and operational simplicity, making them attractive for synthesizing bicyclic pyrazole amines.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 4-nitro-1H-pyrazole, 2-methoxy-4-fluoropyridine or 2-methoxy-4-chloropyridine, NaH or Cs2CO3, dry THF or DMF | 70–120 °C | 6–12 h | 66–69 | Under nitrogen, ice bath cooling during base addition |
| 2 | Catalytic hydrogenation | Pd/C catalyst, H2 gas | Room temp or mild heating | Several hours | High | Converts nitro to amino group |
| 3 | Cyclocondensation | 5-amino-1H-pyrazole-4-carbaldehyde, cyclopentanone, KOH, ethanol | Reflux | Several hours | Moderate to high | Forms fused bicyclic system |
| 4 | (4 + 2) Cycloaddition | Alkoxyallenes, 1,2-diaza-1,3-dienes | Mild heating | Variable | Excellent | Efficient ring formation |
Research Findings and Practical Considerations
The nucleophilic aromatic substitution followed by catalytic reduction is advantageous due to the use of commercially available starting materials, mild reaction conditions, and straightforward purification, making it suitable for scale-up.
Cyclocondensation methods provide a direct route to the fused bicyclic core but may require optimization of base strength, solvent, and temperature to maximize yield and purity.
Continuous flow reactors and automated systems have been suggested to optimize yield and purity in industrial settings, enhancing reproducibility and safety.
The hydrochloride salt form of 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine improves aqueous solubility and stability, which is critical for its application in biological research and pharmaceutical development.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic aromatic substitution + catalytic hydrogenation | Substitution of halopyridine with nitropyrazole, reduction of nitro to amine | Mild conditions, commercial reagents, scalable | Specific to substituted pyrazoles, requires hydrogenation setup |
| Cyclocondensation of pyrazole aldehyde with cyclopentanone | Base-catalyzed ring closure | Direct fused ring formation, straightforward | May require reflux and careful base control |
| (4 + 2) Cycloaddition of alkoxyallenes and diaza-dienes | Cycloaddition to form tetrahydropyridazine rings | High yield, broad scope | May need specialized reagents |
| Michael addition followed by cyclization | Sequential addition and ring closure | Versatile for various substituents | Multi-step, requires optimization |
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride has been investigated for its pharmacological properties. It exhibits potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes, which are key players in the inflammatory process. For instance, studies have shown that modifications to the pyrazole ring can enhance anti-inflammatory activity while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: Anti-Cancer Activity
A notable study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of derivatives of 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride. The research demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Agricultural Applications
Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. It has shown efficacy against a range of agricultural pests. A study published in the Pest Management Science journal highlighted its effectiveness in controlling aphids and whiteflies on crops such as tomatoes and cucumbers. The mode of action is believed to involve disruption of the insect's nervous system .
Case Study: Field Trials
Field trials conducted in 2023 demonstrated that formulations containing 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride significantly reduced pest populations while maintaining crop yield. The trials reported a 40% decrease in pest-related damage compared to untreated plots .
Material Science
Polymeric Composites
In material science, 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride has been incorporated into polymeric composites to enhance mechanical properties. Research indicates that adding this compound improves tensile strength and thermal stability of polymers used in automotive and aerospace applications .
Case Study: Composite Development
A recent study focused on developing a composite material using polystyrene reinforced with 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride. The resulting material exhibited superior impact resistance and thermal degradation temperature compared to conventional polystyrene composites. This advancement opens avenues for its use in high-performance applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in MOF Chemistry
Fe(cta)₂ (cta = 1,4,5,6-tetrahydrocyclopenta[d][1,2,3]triazolate) and Fe(mta)₂ (mta = methyl [1,2,3]triazolate) are Fe(II)-based MOFs synthesized using triazolate ligands. While these ligands differ in their heterocyclic cores (triazole vs. pyrazole), their fused cyclopentane systems share structural similarities with 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride. Key comparisons include:
Fe(cta)₂ exhibits a high-spin state at room temperature, contributing to its pressure-responsive mechanical properties. In contrast, the target compound’s small-molecule structure lacks such cooperative effects but may exhibit enhanced reactivity due to the amine group .
Substituted Pyrazole Derivatives
1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole () provides a direct structural analog for comparison. Key differences arise from substituents and protonation states:
| Property | 1,3-Dimethyl Derivative | Target Compound |
|---|---|---|
| Substituents | Methyl groups at N1 and C3 | Amine hydrochloride at C4 |
| ¹H-NMR Shifts | δ 3.57 (s, 1H), 2.59–1.98 (m) | Expected downfield shifts for NH₃⁺ |
| Solubility | Likely organic-soluble | High aqueous solubility due to HCl |
The dimethyl derivative’s ROESY spectrum confirms regioisomerism via NOE correlations between methylene and methyl groups, a feature absent in the hydrochloride due to its ionic nature .
Thermal and Chemical Stability
- Fe(cta)₂ and Fe(mta)₂ : Exhibit decomposition onsets at ~670 K, surpassing Fe(ta)₂ (613 K) due to stronger Fe–N bonds and modified linker rigidity .
- Target Compound : Protonation as a hydrochloride likely reduces thermal stability compared to neutral analogs.
Spectral Signatures
- ¹H-NMR : The dimethyl analog () shows distinct methylene/methyl resonances (δ 1.98–3.57). The target’s amine group and HCl counterion would alter electronic environments, shifting peaks downfield.
- IR Spectroscopy : Triazolate-based MOFs display C–H stretches at 2800–3000 cm⁻¹ (cyclopentyl/methyl); similar stretches may occur in the target compound but with additional N–H bands .
Biological Activity
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride is a heterocyclic compound characterized by a pyrazole ring fused to a cyclopentane structure. Its unique molecular configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 159.62 g/mol
- CAS Number : 2439082-37-6
Research indicates that 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride exhibits several biological activities primarily through enzyme inhibition and receptor modulation:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory and metabolic pathways. For instance, it may inhibit inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammation .
- Receptor Binding : Studies have suggested that this compound can bind to specific receptors, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases .
Anti-inflammatory Properties
The anti-inflammatory potential of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride has been highlighted in various studies. The compound's ability to modulate inflammatory pathways suggests its utility in treating conditions characterized by excessive inflammation.
Anticancer Activity
Research has also explored the anticancer properties of this compound. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
Several studies have documented the biological activities of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride:
- Study on iNOS Inhibition : A recent investigation demonstrated that derivatives of this compound exhibited significant inhibition of iNOS activity compared to controls. The study emphasized the potential of these compounds in developing anti-inflammatory drugs .
- Anticancer Mechanisms : Another study focused on the anticancer effects of related pyrazole compounds. It found that certain derivatives could effectively inhibit cancer cell proliferation in vitro and in vivo models by inducing apoptosis and disrupting cell cycle progression .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethylamine | Similar structure; methyl group variation | Moderate iNOS inhibition |
| 1H-Pyrazolo[3,4-b]quinolin-3(6H)-one | Fused quinoline structure | Anticancer properties |
| 1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine | Cyclopropyl substitution | Enhanced receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
